1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperidine ring, a benzylsulfonyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the piperidine ring, followed by the introduction of the benzylsulfonyl group and the pyrazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The benzylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine and pyrazole moieties can also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-(methylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole moiety instead of a pyrazole moiety.
Uniqueness
1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzylsulfonyl and pyrazole groups allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSBGPHYRKOCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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